molecular formula C11H14BrNOS B13067661 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13067661
M. Wt: 288.21 g/mol
InChI Key: AMVSALGWWNZZDF-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Ethanone Intermediate: The brominated thiophene is then reacted with an appropriate acylating agent to form the ethanone intermediate.

    Piperidine Addition: The ethanone intermediate is reacted with piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
  • 1-(4-Fluorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
  • 1-(4-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

Uniqueness

1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H14BrNOS/c12-8-5-11(15-7-8)10(14)6-9-3-1-2-4-13-9/h5,7,9,13H,1-4,6H2

InChI Key

AMVSALGWWNZZDF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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